(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate
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Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(o-tolyl)methanone oxalate is a useful research compound. Its molecular formula is C22H24N4O5 and its molecular weight is 424.457. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as [4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-methylphenyl)methanone;oxalic acid, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with various proteins and enzymes, making them a significant pharmacophore in drug discovery . .
Mode of Action
The mode of action of benzimidazole derivatives can vary widely depending on their specific structure and the targets they interact with . Some benzimidazole derivatives have been found to inhibit the growth of certain bacterial strains , while others have shown inhibitory activity against specific enzymes
Biochemical Pathways
Benzimidazole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . For instance, some benzimidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduction in the transcription of specific genes . .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy . .
Result of Action
The molecular and cellular effects of a compound’s action can vary widely depending on its specific targets and mode of action. Some benzimidazole derivatives have been found to inhibit the proliferation of certain cancer cell lines , while others have shown activity against fast-growing bacterial strains . .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the reaction conditions can affect the synthesis of benzimidazole derivatives . .
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives, a core structure in this compound, have been extensively utilized as a drug scaffold in medicinal chemistry due to their well-known applications and interesting biological activity profile . They can interact with proteins and enzymes, influencing the nature of biochemical reactions .
Cellular Effects
Given its structural similarity to other benzimidazole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structure, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-methylphenyl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.C2H2O4/c1-15-6-2-3-7-16(15)20(25)24-12-10-23(11-13-24)14-19-21-17-8-4-5-9-18(17)22-19;3-1(4)2(5)6/h2-9H,10-14H2,1H3,(H,21,22);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMUZJFWWNRLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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